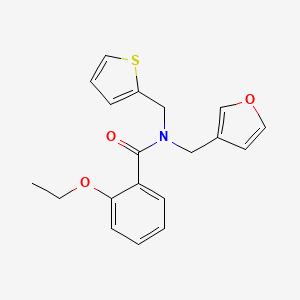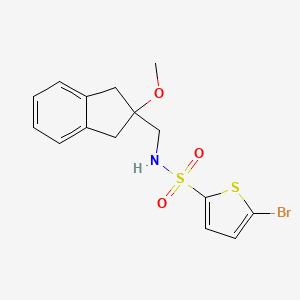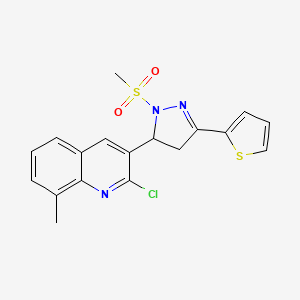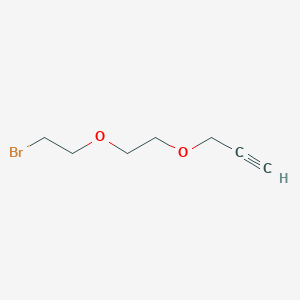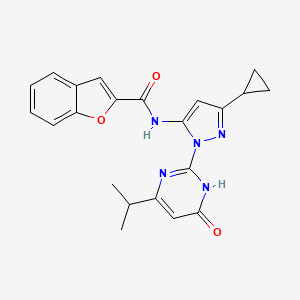![molecular formula C16H8Cl2N2O B2515363 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile CAS No. 866040-84-8](/img/structure/B2515363.png)
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile” is a chemical compound with the CAS Number: 866040-84-8. It has a linear formula of C16H8Cl2N2O . This product is intended for research use only and not for human or veterinary use.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.15. Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .科学的研究の応用
Chemical Synthesis and Derivative Formation
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile and its derivatives are primarily used in chemical synthesis processes. For instance, they play a pivotal role in the synthesis of iminopyrimidooxazine derivatives, showcasing the potential for creating complex chemical structures (Shivraj et al., 2020). Moreover, these compounds are instrumental in the development of materials with thermally activated delayed fluorescence, significantly enhancing the efficiency of blue organic light-emitting diodes (Sohn et al., 2017).
Optoelectronic and Photovoltaic Applications
The compound and its derivatives have shown promise in improving optoelectronic and photovoltaic properties. For instance, the integration of a naphthalenediimide unit in donor–acceptor oligothiophenes has led to significant improvements in power conversion efficiency when tested in solar cells (Bobe et al., 2015).
Dyeing and Coloration
In the field of textile dyeing, malononitrile derivatives, including 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile, have been used to synthesize disperse dyes. These dyes, when applied to fabrics, offer deeper colors and shades with improved fastness to wash, light, and perspiration (Lams et al., 2014).
Fluorescent Chemosensors
These compounds have also been developed as fluorescent chemosensors, showing high sensitivity and selectivity for detecting specific anions like cyanide. This application is particularly valuable in fields requiring precise chemical detection and analysis (Chen et al., 2015).
Material Science and Nonlinear Optics
In material science, these compounds are examined for their solvatochromic behavior and potential use as nonlinear optical materials due to their donor-acceptor structures. However, certain structural characteristics, like the centrosymmetric space group crystallization, may limit their application in the crystalline state (Bogdanov et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-13-5-6-16(14(18)8-13)21-15-4-2-1-3-12(15)7-11(9-19)10-20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVKGSFGUPVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)
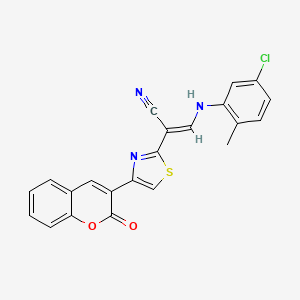


![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)
![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)
